molecular formula C17H25BO5 B1472501 3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1429323-80-7

3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester

Cat. No. B1472501
CAS RN: 1429323-80-7
M. Wt: 320.2 g/mol
InChI Key: BDKKJCVUQHNXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester” is a type of chemical that is often used in the preparation of pharmaceuticals and chemical intermediates . It is related to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be used as a reagent to borylate arenes and to prepare fluorenylborolane .

Scientific Research Applications

Synthesis and Structural Characterization

  • Boronic acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, are synthesized through a three-step substitution reaction. The structures of these compounds are confirmed by various spectroscopic methods and mass spectrometry. Single crystals are measured by X-ray diffraction, and their molecular structures are analyzed using Density Functional Theory (DFT). The conformational analysis indicates that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. This research also delves into the molecular electrostatic potential and frontier molecular orbitals of these compounds, revealing some of their physicochemical properties (Huang et al., 2021).

Crystallography and Conformational Analyses

  • Another study elaborates on the synthesis and structural characterization of similar compounds, focusing on their crystallography and conformational analyses. This research also utilizes DFT and further explores the molecular structures, comparing them with X-ray diffraction values and investigating their physicochemical properties (Huang et al., 2021).

Molecular Structure Optimization

  • Further research on similar compounds synthesized through different reactions emphasizes the verification of molecular structures via spectroscopic methods and X-ray diffraction. The study then uses DFT to optimize molecular structures and compare them with empirical data, providing insights into the geometrical and vibrational properties of these compounds (Wu et al., 2021).

properties

IUPAC Name

ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-6-20-15(19)10-11-21-14-9-7-8-13(12-14)18-22-16(2,3)17(4,5)23-18/h7-9,12H,6,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKKJCVUQHNXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester
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3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester
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3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester
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3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester
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3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester
Reactant of Route 6
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3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester

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